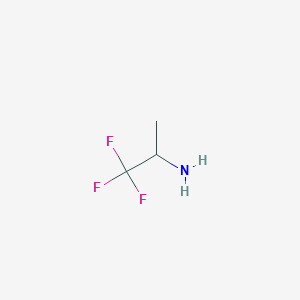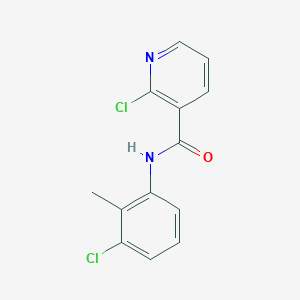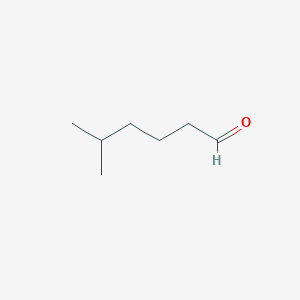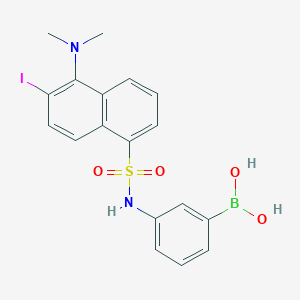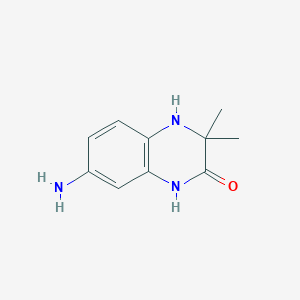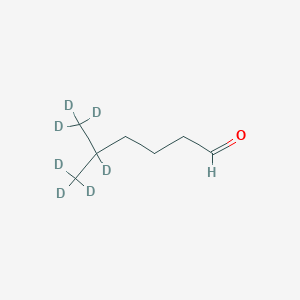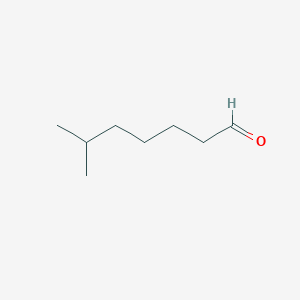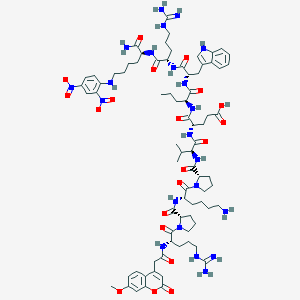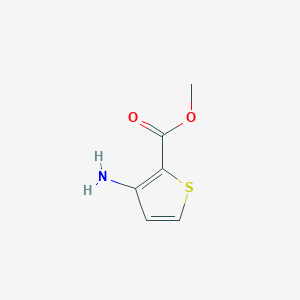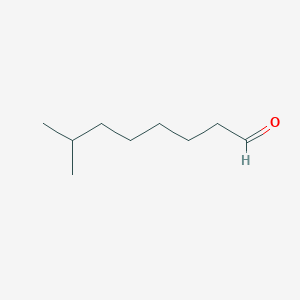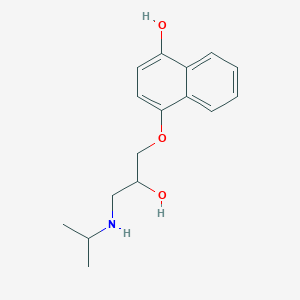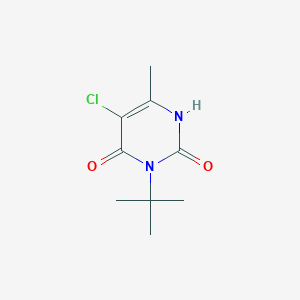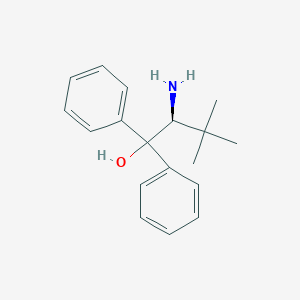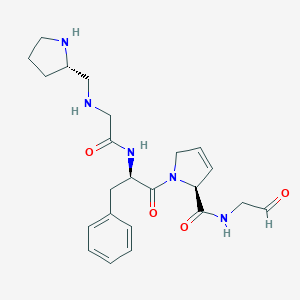
Cyclo(gppgfp)-tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(gppgfp)-tfa is a cyclic peptide that has been studied extensively for its potential applications in scientific research. This peptide is known for its unique structure and mechanism of action, which makes it a promising candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of Cyclo(gppgfp)-tfa is based on its ability to bind to specific protein targets in the body. This peptide has been shown to bind to a variety of different proteins, including transcription factors, enzymes, and receptors. By binding to these targets, Cyclo(gppgfp)-tfa can modulate their activity and influence a wide range of cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclo(gppgfp)-tfa are complex and depend on the specific protein targets that it binds to. Some of the most notable effects of this peptide include its ability to modulate gene expression, regulate enzyme activity, and influence cell signaling pathways. These effects make Cyclo(gppgfp)-tfa a promising candidate for a wide range of applications in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclo(gppgfp)-tfa for lab experiments is its high degree of specificity. This peptide has been shown to bind to specific protein targets with a high degree of selectivity, which makes it a valuable tool for studying protein-protein interactions and other cellular processes. However, one of the main limitations of this peptide is its relatively high cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on Cyclo(gppgfp)-tfa. Some of the most promising areas of research include the development of new synthetic methods for producing this peptide, the identification of new protein targets for Cyclo(gppgfp)-tfa, and the development of new applications for this peptide in drug discovery and other scientific research fields. With continued research and development, Cyclo(gppgfp)-tfa has the potential to become an even more valuable tool for scientific research in the future.
Synthesemethoden
The synthesis of Cyclo(gppgfp)-tfa involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptide chains with a high degree of control and precision. The resulting peptide is then cyclized using a variety of different methods, including oxidation, reduction, or acid-catalyzed cyclization.
Wissenschaftliche Forschungsanwendungen
Cyclo(gppgfp)-tfa has been studied extensively for its potential applications in a variety of scientific research fields. Some of the most promising applications of this peptide include its use in drug discovery, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for a variety of diseases.
Eigenschaften
CAS-Nummer |
148138-57-2 |
|---|---|
Produktname |
Cyclo(gppgfp)-tfa |
Molekularformel |
C23H31N5O4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1 |
InChI-Schlüssel |
IIOAXHWOQBDPIK-ZCNNSNEGSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O |
SMILES |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
Kanonische SMILES |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
Synonyme |
cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro) cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl) cyclo(GPpGFP)-TFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



